![molecular formula C30H44O2 B3860726 (4-Phenyl-1-bicyclo[2.2.2]octanyl) 4-(4-propylcyclohexyl)cyclohexane-1-carboxylate](/img/structure/B3860726.png)
(4-Phenyl-1-bicyclo[2.2.2]octanyl) 4-(4-propylcyclohexyl)cyclohexane-1-carboxylate
Descripción general
Descripción
(4-Phenyl-1-bicyclo[222]octanyl) 4-(4-propylcyclohexyl)cyclohexane-1-carboxylate is a complex organic compound characterized by its unique bicyclic and cyclohexyl structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenyl-1-bicyclo[2.2.2]octanyl) 4-(4-propylcyclohexyl)cyclohexane-1-carboxylate typically involves multiple steps, starting with the preparation of the bicyclic and cyclohexyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include organolithium reagents and catalysts such as palladium or rhodium .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(4-Phenyl-1-bicyclo[2.2.2]octanyl) 4-(4-propylcyclohexyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclohexyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH to ensure the desired transformation. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Phenyl-1-bicyclo[2.2.2]octanyl) 4-(4-propylcyclohexyl)cyclohexane-1-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used to investigate the interactions between small molecules and biological macromolecules. Its structural features allow it to bind to specific proteins or enzymes, making it a useful tool for studying biochemical pathways.
Medicine
In medicine, (4-Phenyl-1-bicyclo[22Its ability to interact with biological targets can be harnessed to develop new drugs for treating various diseases .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer chemistry and materials science.
Mecanismo De Acción
The mechanism of action of (4-Phenyl-1-bicyclo[2.2.2]octanyl) 4-(4-propylcyclohexyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and overall complexity.
Steviol Glycosides: These compounds share some structural similarities but are primarily known for their sweetening properties.
Uniqueness
What sets (4-Phenyl-1-bicyclo[2.2.2]octanyl) 4-(4-propylcyclohexyl)cyclohexane-1-carboxylate apart is its unique combination of bicyclic and cyclohexyl structures. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
(4-phenyl-1-bicyclo[2.2.2]octanyl) 4-(4-propylcyclohexyl)cyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O2/c1-2-6-23-9-11-24(12-10-23)25-13-15-26(16-14-25)28(31)32-30-20-17-29(18-21-30,19-22-30)27-7-4-3-5-8-27/h3-5,7-8,23-26H,2,6,9-22H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWOVTIYUOYKBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C(=O)OC34CCC(CC3)(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-AMINO-3-[(1Z)-1-CYANO-2-[5-(2,3-DICHLOROPHENYL)FURAN-2-YL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B3860650.png)
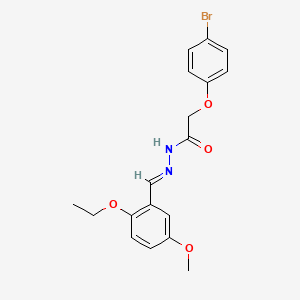
![2-(BENZYLOXY)-N'-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B3860663.png)
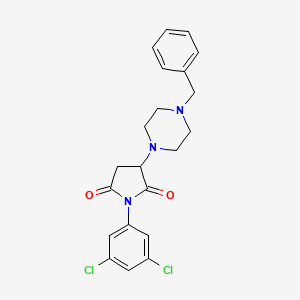
![[(Z)-pyridin-4-ylmethylideneamino] N-phenylcarbamate](/img/structure/B3860673.png)

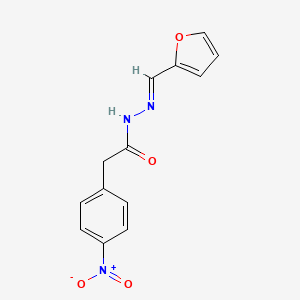
![2-(2-methylanilino)-N-[(Z)-(4-methylphenyl)methylideneamino]acetamide](/img/structure/B3860696.png)
![N'-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3860704.png)
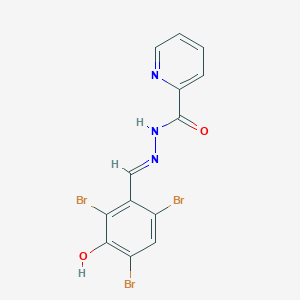
![3-benzyl-5-[(1,1-dioxido-2,3-dihydro-3-thienyl)methyl]-1H-1,2,4-triazole](/img/structure/B3860713.png)
![4-CHLORO-N-{1-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-2-METHYLPROPAN-2-YL}BENZENE-1-SULFONAMIDE](/img/structure/B3860721.png)
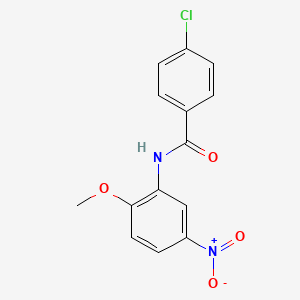
![2-[3-(4-Fluorophenoxy)propylamino]ethanol](/img/structure/B3860751.png)
